Home > Products > Screening Compounds P68935 > urogastrone, Lys-beta-
urogastrone, Lys-beta- - 121684-87-5

urogastrone, Lys-beta-

Catalog Number: EVT-1510796
CAS Number: 121684-87-5
Molecular Formula: C6H16N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lys-beta-urogastrone is a synthetic analogue of human beta-urogastrone, characterized by the addition of an N-terminal lysine residue. This compound is primarily noted for its biological activity similar to that of epidermal growth factor, influencing various physiological processes including growth and development in animals. It has been studied extensively for its effects on neonatal mice and sheep, demonstrating significant biological impacts at specific dosages.

Source and Classification

Lys-beta-urogastrone is derived from the natural polypeptide urogastrone, which can be isolated from human urine. Urogastrone itself is classified as a member of the epidermal growth factor superfamily, which plays crucial roles in cellular proliferation and differentiation. The compound is particularly relevant in veterinary and biomedical research due to its potent biological effects.

Synthesis Analysis

Methods

Lys-beta-urogastrone can be synthesized through recombinant DNA technology, where the gene encoding for urogastrone is modified to include an additional lysine at the N-terminus. This involves:

  1. Gene Cloning: The urogastrone gene is inserted into a suitable plasmid vector.
  2. Transformation: The plasmid is introduced into a host organism, typically Escherichia coli, which will express the modified protein.
  3. Protein Expression: Conditions are optimized to maximize the yield of lys-beta-urogastrone.
  4. Purification: The expressed protein is purified using chromatographic techniques to isolate lys-beta-urogastrone from other cellular proteins.

Technical Details

The synthesis requires careful control of expression conditions, such as temperature and induction time, to ensure proper folding and functionality of the protein. Analytical techniques like mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Lys-beta-urogastrone consists of a polypeptide chain with a specific sequence that includes an additional lysine residue at the N-terminus compared to beta-urogastrone. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₉H₂₃N₃O₄S
  • Molecular Weight: Approximately 377.47 g/mol

Data

The structural integrity of lys-beta-urogastrone is critical for its biological activity, which involves interactions with epidermal growth factor receptors on target cells.

Chemical Reactions Analysis

Reactions

Lys-beta-urogastrone participates in various biochemical reactions primarily involving receptor binding. Upon administration, it interacts with epidermal growth factor receptors leading to downstream signaling cascades that promote cell proliferation and differentiation.

Technical Details

The interaction mechanism involves conformational changes in the receptor upon ligand binding, triggering autophosphorylation and activation of intracellular signaling pathways such as the MAPK/ERK pathway.

Mechanism of Action

Process

The mechanism of action for lys-beta-urogastrone involves binding to specific receptors on target cells, similar to that of epidermal growth factor. This binding initiates a series of intracellular signaling events that lead to:

  1. Cell Proliferation: Enhanced cell division and growth.
  2. Differentiation: Induction of specific cell types from progenitor cells.
  3. Survival Signals: Prevention of apoptosis in certain cell types.

Data

Studies have shown that doses ranging from 0.18 to 3.24 micrograms per gram body weight can elicit significant biological responses in animal models, indicating a potent effect at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

Lys-beta-urogastrone is typically presented as a white to off-white powder when lyophilized. It is soluble in aqueous solutions, making it suitable for intravenous administration in experimental settings.

Chemical Properties

The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations. Its activity is contingent upon maintaining structural integrity, which is crucial for receptor interaction.

Applications

Lys-beta-urogastrone has significant applications in scientific research, particularly in:

  1. Veterinary Medicine: Used to study growth factors affecting livestock health and wool production.
  2. Biomedical Research: Investigated for potential therapeutic applications in tissue regeneration and repair due to its growth-promoting properties.
  3. Pharmacology: Explored as a model compound for developing new drugs targeting epidermal growth factor pathways.
Introduction to Urogastrone and Its Isoforms

Historical Discovery of Urogastrone in Human Urine and Biological Fluids

Urogastrone was first isolated from human urine in the 1960s as a potent inhibitor of gastric acid secretion. Early purification efforts relied on bioactivity-guided fractionation, using gastric acid suppression in animal models as the primary assay [8]. By 1975, two primary isoforms were characterized: beta-urogastrone (53 amino acids) and gamma-urogastrone (52 amino acids, lacking C-terminal arginine). These polypeptides were purified from urine using techniques like ion-exchange chromatography and electrophoretic separation, revealing their low molecular weight (~6 kDa) and disulfide bond-dependent activity [4] [9]. Subsequent research demonstrated their presence in other biological fluids, including saliva, milk, tears, and blood plasma, suggesting systemic physiological roles beyond gastric acid regulation [5] [9]. Notably, the identity of urogastrone was unified with epidermal growth factor (EGF) when sequencing revealed striking homology (37/53 residues) with mouse EGF, establishing urogastrone as the human ortholog of EGF [4] [5].

Table 1: Natural Sources and Properties of Urogastrone (Pre-1977)

PropertyBeta-UrogastroneGamma-Urogastrone
Amino Acid Residues5352
Molecular Weight~6 kDa~6 kDa
Primary SourceHuman UrineHuman Urine
Key Biological ActivityGastric acid inhibition, Epithelial growthGastric acid inhibition
Structural FeatureThree disulfide bondsThree disulfide bonds

Classification Within the Epidermal Growth Factor (EGF) Superfamily

Urogastrone (human EGF) belongs to the EGF superfamily, characterized by a conserved structural motif: CX~7~CX~4-5~CX~10-13~CXCX~8~GXRC [5] [9]. This sequence contains six cysteine residues forming three essential intramolecular disulfide bonds (Cys6-Cys20, Cys14-Cys31, Cys33-Cys42 in urogastrone). These bonds generate three structural loops critical for high-affinity binding to the epidermal growth factor receptor (EGFR) [3] [6] [9]. Functionally, EGF family members activate EGFR’s tyrosine kinase domain, triggering signaling cascades for:

  • Cellular proliferation and differentiation
  • DNA synthesis
  • Tissue repair (e.g., oral/gastric ulcer healing) [5] [9]Urogastrone’s acidic nature (due to 16 variant residues compared to mouse EGF) enhances its receptor interaction kinetics in humans. This classification underscores its dual role in growth regulation and gastric function [4] [5].

Emergence of Lys-beta-Urogastrone as a Synthetic Analog

The quest for bioactive EGF analogs drove the development of Lys-beta-urogastrone, a semi-synthetic derivative of native beta-urogastrone. Key milestones included:

  • Total Chemical Synthesis (1989): Neya et al. achieved full synthesis of urogastrone using solid-phase methods. A protected peptide chain was assembled, followed by selective deprotection (HF treatment) and disulfide bond formation via Hg(OAc)~2~-mediated Acm group removal and air oxidation [3].
  • Gene Synthesis (1982): A landmark study chemically synthesized a gene encoding human beta-urogastrone. The design incorporated a 5'-end lysine codon extension (encoding Lys at the N-terminus) and restriction sites for cloning. Oligonucleotides were prepared via phosphotriester chemistry, ligated, and expressed in E. coli using a plasmid vector [1].Lys-beta-urogastrone emerged from these efforts by strategically incorporating lysine residues to enhance solubility or receptor affinity. Modifications focused on the N-terminal region (residues 1-5), which tolerates mutations without disrupting the core disulfide loops essential for EGFR binding [1] [3] [4].

Table 2: Synthesis Strategies for Urogastrone Analogs

MethodKey FeaturesLys Incorporation SiteReference
Total Chemical SynthesisHF deprotection, Hg(OAc)~2~ for Acm removal, Air oxidationNot specified [3]
Gene CloningPhosphotriester oligonucleotides, E. coli MRC8 expression5'-end of structural gene [1]

Properties

CAS Number

121684-87-5

Product Name

urogastrone, Lys-beta-

Molecular Formula

C6H16N2O

Synonyms

urogastrone, Lys-beta-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.